2-Amino-1-(2,6-difluorophenyl)ethanol

Description

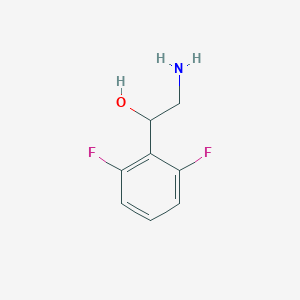

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2,6-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHQXTUNHJLDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588009 | |

| Record name | 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133562-32-0 | |

| Record name | 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques in the Characterization of 2 Amino 1 2,6 Difluorophenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. chemrxiv.org For 2-Amino-1-(2,6-difluorophenyl)ethanol, various NMR methods are employed to probe the environments of its different nuclei, namely protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton (¹H) NMR for Stereoisomer Discrimination and Configurational Assignment

Proton NMR (¹H NMR) is a cornerstone technique for determining the stereochemistry of chiral molecules like this compound. The presence of two chiral centers in this molecule means it can exist as different stereoisomers (enantiomers and diastereomers). ¹H NMR, particularly in the presence of chiral solvating agents, can be used to distinguish between these stereoisomers. nih.gov The chemical shifts of protons near the chiral centers will differ for each stereoisomer, leading to separate signals in the NMR spectrum. researchgate.net This allows for the determination of enantiomeric excess and the assignment of the relative configuration of the stereoisomers. nih.gov The coupling constants between adjacent protons also provide valuable information about the dihedral angles, which helps in deducing the preferred conformation of the molecule in solution.

For amino alcohols, the protons on the carbon atoms bearing the amino and hydroxyl groups are of particular interest. Their chemical shifts and coupling patterns can be sensitive to the relative orientation of these functional groups, which is dictated by the stereochemistry. docbrown.info

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present. docbrown.info The chemical shifts of the carbon atoms are influenced by their local electronic environment. libretexts.orgmdpi.com

For instance, the carbons in the difluorophenyl ring will have characteristic chemical shifts influenced by the strongly electronegative fluorine atoms. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which is a definitive indicator of their proximity. The carbons of the ethanolamine (B43304) side chain will also have distinct chemical shifts, with the carbon bearing the hydroxyl group typically appearing at a lower field (higher ppm value) than the carbon bearing the amino group. docbrown.infolibretexts.org By analyzing the chemical shifts and coupling patterns, the complete carbon skeleton can be pieced together and confirmed. wisc.edukpwulab.comnih.govnih.gov

Table 1: Representative ¹³C NMR Chemical Shift Ranges

| Functional Group | Chemical Shift (ppm) |

|---|---|

| C-F (Aromatic) | 155-165 (doublet) |

| C-C (Aromatic) | 110-135 |

| C-OH | 60-75 |

| C-NH₂ | 40-55 |

Note: These are approximate ranges and can vary based on the solvent and specific molecular environment.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis and Quantitation

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive and informative technique for analyzing fluorinated compounds like this compound. biophysics.org With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides strong signals over a wide chemical shift range, making it an ideal probe for molecular structure and environment. huji.ac.il

In the case of this compound, the two fluorine atoms on the phenyl ring are chemically equivalent in a symmetrical environment, which would result in a single signal in the ¹⁹F NMR spectrum. However, any asymmetry, such as restricted rotation or interactions with the chiral side chain, could render them non-equivalent, leading to two distinct signals. The chemical shifts of these fluorine atoms are highly sensitive to their local electronic and steric environment. nih.govnih.govbeilstein-journals.orgyoutube.com Furthermore, ¹⁹F NMR can be used for quantitative analysis, allowing for the precise determination of the concentration of the fluorinated compound in a sample. chemrxiv.orgacgpubs.org

Advanced NMR Methodologies (e.g., J FH Coupling Studies, Molecular Dynamics Coupled NMR)

Advanced NMR techniques provide deeper insights into the structure and dynamics of this compound. The study of through-space and through-bond J-coupling between fluorine and hydrogen nuclei (JFH) can reveal important information about the molecule's conformation. nih.govrsc.org For instance, the presence of a JFH coupling between the fluorine atoms on the ring and the protons of the amino or hydroxyl groups in the side chain can indicate a close spatial proximity, suggesting specific folded conformations stabilized by intramolecular hydrogen bonds. nih.gov

Combining experimental NMR data with computational methods like molecular dynamics (MD) simulations allows for a more comprehensive understanding of the molecule's behavior in solution. nih.gov MD simulations can predict the different conformations the molecule can adopt, and the predicted NMR parameters for these conformations can be compared with the experimental data to identify the most probable structures.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wiley-vch.de For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, yielding a prominent protonated molecular ion [M+H]⁺. This allows for the accurate determination of the molecular weight.

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the parent ion. The resulting fragment ions provide a wealth of structural information. nih.govresearchgate.net For amino alcohols, characteristic fragmentation pathways include the loss of water (H₂O) from the hydroxyl group and the cleavage of the carbon-carbon bond adjacent to the amino group (α-cleavage). libretexts.org The fragmentation pattern of the difluorophenyl group will also yield characteristic ions. By piecing together the information from the different fragment ions, the structure of the original molecule can be confirmed. researchgate.net

Table 2: Predicted Fragmentation Patterns in Mass Spectrometry

| Fragment | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | Loss of a water molecule |

| [M+H - CH₂NH₂]⁺ | Cleavage of the C-C bond adjacent to the amino group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the functional groups in this compound. mdpi.comresearchgate.net The O-H stretch of the alcohol group will appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretches of the primary amine group will be observed as two sharp peaks in the 3300-3500 cm⁻¹ range. The C-F stretches of the difluorophenyl group will give rise to strong absorptions in the 1100-1400 cm⁻¹ region. The aromatic C-C stretching vibrations will be seen in the 1400-1600 cm⁻¹ range. researchgate.netupm.edu.my

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, non-polar or symmetrical bonds often give strong Raman signals. For this compound, the symmetric stretching of the aromatic ring would be expected to show a strong Raman band.

By combining the information from both IR and Raman spectra, a comprehensive picture of the functional groups present in the molecule can be obtained, further confirming its structure.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |

| N-H Stretch (Amine) | 3300-3500 (two sharp bands) | Moderate |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=C Stretch (Aromatic) | 1400-1600 | Strong |

| C-F Stretch | 1100-1400 | Moderate |

| C-O Stretch | 1000-1250 | Weak |

| N-H Bend | 1550-1650 | Weak |

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular connectivity, conformation, and, crucially for chiral molecules, the absolute configuration of stereocenters. nih.gov

The process involves irradiating a single crystal of this compound with a beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map of the molecule. From this map, the position of each atom can be determined with exceptional precision.

For this compound, a single-crystal X-ray diffraction (XRD) study would yield critical data, including:

Absolute Configuration: By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of the amino, hydroxyl, and 2,6-difluorophenyl groups around the chiral carbon can be determined. nih.gov This allows for the unequivocal assignment of the (R)- or (S)-configuration to a specific enantiomer.

Molecular Conformation: The analysis reveals the exact bond lengths, bond angles, and torsion angles within the molecule. This includes the orientation of the 2,6-difluorophenyl ring relative to the ethanolamine side chain, which is influenced by steric and electronic factors.

Solid-State Architecture: The crystal structure elucidates the intermolecular interactions that govern the molecular packing in the solid state. These interactions typically include hydrogen bonds involving the amino and hydroxyl groups, as well as potential π–π stacking or other non-covalent interactions involving the aromatic ring. Understanding this architecture is vital for predicting physical properties such as melting point, solubility, and stability.

A typical crystallographic analysis report for this compound would include a detailed table of its crystal data and structure refinement parameters.

| Parameter | Description |

|---|---|

| Chemical formula | The elemental composition of the molecule (C₈H₉F₂NO). |

| Formula weight | The mass of one mole of the compound. |

| Crystal system | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit cell dimensions (Å, °) | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | The calculated density of the crystal. |

| Hydrogen-bond geometry | A list of donor-hydrogen···acceptor distances and angles, defining the hydrogen-bonding network. |

| Flack parameter | A value used to confidently determine the absolute structure of the chiral molecule. nih.gov |

Chiroptical Sensing and Circular Dichroism (CD) for Enantiomeric Composition Assessment

While X-ray crystallography provides a static image of a molecule in the solid state, chiroptical techniques are essential for analyzing chiral substances in solution and quantifying their enantiomeric composition. Circular Dichroism (CD) spectroscopy is a primary tool for this purpose.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers interact differently with polarized light, they produce distinct, mirror-image CD spectra. This property is exploited for several key analytical objectives for this compound:

Enantiomeric Purity: A pure enantiomer, such as (R)-2-Amino-1-(2,6-difluorophenyl)ethanol, will exhibit a specific CD spectrum. Its mirror-image spectrum corresponds to the (S)-enantiomer. A racemic mixture (a 50:50 mix of both enantiomers) is CD-silent as the opposing signals cancel each other out.

Quantitative Analysis: The intensity of the CD signal, typically reported as molar ellipticity ([θ]), is directly proportional to the concentration of the chiral substance. By constructing a calibration curve with standards of known enantiomeric excess (ee), the enantiomeric composition of an unknown sample can be accurately determined. The technique is sensitive enough to quantify even small enantiomeric impurities.

Conformational Studies: The electronic transitions responsible for the CD signal are sensitive to the molecule's conformation in solution. nih.gov Therefore, CD spectroscopy can also be used to study how factors like solvent or temperature might influence the solution-state structure of this compound.

The data from a CD spectroscopic analysis is typically presented as a plot of molar ellipticity versus wavelength, with key features summarized in a table.

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Transition Type |

|---|---|---|---|

| (R)-enantiomer | λ₁ | Positive/Negative Value | e.g., n → π* or π → π |

| (S)-enantiomer | λ₁ | Negative/Positive Value (opposite of R) | e.g., n → π or π → π* |

| Racemic Mixture | All | 0 | N/A |

Theoretical and Computational Chemistry Investigations of Difluorophenyl Amino Alcohol Systems

Quantum Chemical Calculations (e.g., G4 Theory, Density Functional Theory (DFT))

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 2-Amino-1-(2,6-difluorophenyl)ethanol. Methods like Gaussian-4 (G4) theory and Density Functional Theory (DFT) are employed to predict molecular geometries, vibrational frequencies, and reaction energetics with high accuracy.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(3df,2p), are utilized to investigate the potential energy surface of reactions involving amino radicals and phenyl groups. nih.gov These calculations help in identifying stable intermediates and transition states, providing a detailed map of reaction pathways. nih.gov For instance, the addition of an amino group to a phenyl ring is shown to be an exothermic, barrierless process leading to a stable aniline (B41778) intermediate. nih.gov

The Fragment Molecular Orbital (FMO) method, another quantum mechanical approach, allows for the calculation of large biomolecular systems by dividing them into smaller fragments. osaka-u.ac.jp This method is particularly useful for studying interactions within proteins and can be applied to understand how difluorophenyl amino alcohols might interact with biological targets. osaka-u.ac.jpnih.gov FMO calculations can provide detailed information on inter-fragment interaction energies, including electrostatic, exchange, and charge-transfer components. osaka-u.ac.jp

Table 1: Representative Quantum Chemical Calculation Methods and Applications

| Calculation Method | Basis Set | Properties Calculated | Application |

| DFT (B3LYP) | 6-311++G(3df,2p) | Potential energy surface, reaction energetics | Studying reaction mechanisms of amino and phenyl groups. nih.gov |

| G4 Theory | N/A | Optimized structures, intramolecular hydrogen bond lengths | Analysis of stable conformers in amino alcohols. mdpi.com |

| FMO-MP2 | 6-31G*, cc-pVDZ | Inter-fragment interaction energies (IFIE), Mulliken charges | Investigating interactions in large biomolecular systems. osaka-u.ac.jp |

| CCSD(T) | 6-311++G(3df,2p) | Ab initio calculations for potential energy surfaces | High-accuracy energy calculations for reaction pathways. nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. nih.govnih.gov By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule in various environments, such as in aqueous solution. nih.govnih.gov These simulations rely on force fields, like AMBER or OPLS-AA, to describe the interactions between atoms. nih.govmdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For molecules like this compound, rotation around single bonds gives rise to various conformers. lumenlearning.com The stability of these conformers is influenced by factors such as steric hindrance and intramolecular interactions. lumenlearning.comresearchgate.net The most stable conformations are typically staggered, while eclipsed conformations are the least stable due to higher energy. lumenlearning.com

Table 2: Key Aspects of Molecular Dynamics and Conformational Analysis

| Analysis Type | Key Parameters | Information Gained | Relevance |

| Molecular Dynamics | Force field, simulation time, temperature, pressure | Dynamic behavior, conformational changes, solvent effects | Understanding how the molecule behaves in a realistic environment. nih.govnih.gov |

| Conformational Analysis | Dihedral angles, relative energies of conformers | Identification of most stable and least stable conformations | Predicting the three-dimensional structure and its influence on reactivity. lumenlearning.comnih.gov |

| Rotational Barriers | Energy difference between staggered and eclipsed forms | Energetic cost of bond rotation | Insight into the flexibility of the molecule. lumenlearning.com |

Modeling of Intramolecular and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions (e.g., CF···HN interactions)

Non-covalent interactions play a critical role in determining the three-dimensional structure and properties of this compound. libretexts.orglibretexts.orggatech.edu These interactions, although weaker than covalent bonds, are numerous and collectively exert a significant influence. nih.gov

Intramolecular Hydrogen Bonding: A key feature of this molecule is the potential for intramolecular hydrogen bonds to form between the hydroxyl group (-OH) and the amino group (-NH2), or between these groups and the fluorine atoms. mdpi.comrsc.org The formation of these internal hydrogen bonds can significantly stabilize certain conformations. rsc.org For example, an N-H···O or O-H···N hydrogen bond can create a five- or six-membered ring, influencing the molecule's shape. mdpi.comrsc.orgnih.govresearchgate.net The strength of these bonds can be modulated by the electronic effects of the difluorophenyl ring. mdpi.com

Other Non-Covalent Interactions:

Dipole-Dipole Interactions: The polar C-F, C-O, and N-H bonds create local dipoles, leading to electrostatic interactions that influence molecular packing in the solid state and solvation in polar solvents. libretexts.orglibretexts.org

CF···HN Interactions: The interaction between the electronegative fluorine atoms of the difluorophenyl group and the hydrogen atoms of the amino group is a specific type of non-covalent interaction that can further influence conformation.

Computational modeling allows for the detailed characterization of these interactions, including their geometry (bond lengths and angles) and energetic contributions. mdpi.com For instance, calculations can quantify the stabilization energy provided by a specific intramolecular hydrogen bond.

Table 3: Common Non-Covalent Interactions in Difluorophenyl Amino Alcohol Systems

| Interaction Type | Description | Significance |

| Intramolecular Hydrogen Bond | Attraction between a hydrogen atom (donor) and an electronegative atom (acceptor) within the same molecule (e.g., O-H···N). mdpi.comlibretexts.org | Stabilizes specific conformations, influences chemical properties. rsc.orgnih.gov |

| Dipole-Dipole Interaction | Electrostatic attraction between the positive end of one polar bond and the negative end of another. libretexts.orglibretexts.org | Affects molecular packing and physical properties like boiling point. libretexts.org |

| Van der Waals Forces | Weak, short-range forces arising from temporary induced dipoles. nih.govlibretexts.org | Contributes to overall intermolecular attraction and stability. nih.gov |

| C-F···H-N Interaction | A type of weak hydrogen bond involving fluorine as the acceptor. | Can provide additional conformational stability. |

Computational Prediction of Structure-Reactivity Relationships

Computational chemistry provides powerful tools to predict how the structure of this compound relates to its chemical reactivity. By calculating various electronic properties, researchers can identify the most likely sites for chemical reactions.

One common approach is to analyze the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For example, the oxygen and nitrogen atoms are typically electron-rich and thus likely sites for electrophilic attack, while the hydrogen atoms of the hydroxyl and amino groups are electron-poor and susceptible to attack by nucleophiles.

Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also used to predict reactivity. A small HOMO-LUMO gap generally indicates higher reactivity. The distribution of these orbitals can also pinpoint reactive sites within the molecule.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are invaluable for mapping out the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a given reaction can be constructed. nih.gov

Transition State Theory: This theory is used in conjunction with quantum chemical calculations to determine the rate of a reaction. nih.gov The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. mdpi.com Identifying the transition state is crucial for understanding the reaction mechanism. For example, in the decomposition of ethanol (B145695) on a catalyst surface, DFT calculations can identify the rate-determining step and its associated energy barrier. nih.gov

Reaction Mechanisms: Computational studies can elucidate complex reaction mechanisms, such as the formation of heterocyclic compounds or the oxidation and reduction of the amino alcohol. chemicalbook.com For example, in the formation of PhIP (a heterocyclic amine), kinetic studies combined with theoretical calculations can describe the energy changes from reactants to transition states, providing insights into the reaction pathway. mdpi.com These studies can also predict how substituents on the phenyl ring, such as the fluorine atoms in this compound, might influence the reaction rate and mechanism.

Applications of 2 Amino 1 2,6 Difluorophenyl Ethanol As a Chiral Building Block in Complex Molecular Synthesis

Precursor for Stereodefined Organic Intermediates in Fine Chemical Synthesis

The enantiopure forms of 2-amino-1-(2,6-difluorophenyl)ethanol serve as crucial starting points for the synthesis of a variety of stereodefined organic intermediates. These intermediates are of significant interest in the production of fine chemicals, including pharmaceuticals and agrochemicals, where specific stereoisomers are often required for biological activity. The well-defined stereocenter of the amino alcohol can be transferred through subsequent chemical transformations, ensuring the stereochemical integrity of the final product.

The synthesis of chiral 1,2-amino alcohols is a significant area of research, and compounds like this compound are key precursors in this field. For instance, the asymmetric hydrogenation of α-amino ketones is a powerful method for producing such chiral amino alcohols with high enantioselectivity. This underscores the importance of having access to enantiomerically pure starting materials like the title compound for the synthesis of more complex chiral structures.

The versatility of chiral amino alcohols as building blocks is further highlighted by their use in the synthesis of a broad range of pharmaceutical agents. The ability to introduce specific stereochemistry early in a synthetic sequence using a chiral precursor like this compound is a key strategy in modern drug discovery and development.

Role in the Synthesis of Fluorinated Amino Acid Analogs and Peptidomimetics

The incorporation of fluorine atoms into amino acids and peptides can significantly alter their biological properties, including metabolic stability, binding affinity, and conformational preferences. researchgate.netnih.govbohrium.com this compound, with its difluorinated phenyl ring, is a logical and valuable precursor for the synthesis of novel fluorinated amino acid analogs and peptidomimetics.

The synthesis of fluorinated amino acids often involves the use of fluorinated building blocks, which are then elaborated to introduce the amino and carboxylic acid functionalities. researchgate.netbohrium.com The 2,6-difluorophenyl moiety of the title compound can be retained in the final amino acid or peptidomimetic structure, imparting the unique properties associated with fluorine substitution.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.netnih.gov The rigid and stereochemically defined structure of this compound can serve as a scaffold to construct peptidomimetics with well-defined three-dimensional arrangements of functional groups, potentially leading to enhanced biological activity and selectivity.

Utilization in Derivatization and Functionalization Reactions (e.g., Amide Formation, Nucleophilic Substitution, Oxidation)

The primary amine and secondary alcohol functionalities of this compound allow for a wide range of derivatization and functionalization reactions, further expanding its utility as a chiral building block.

Amide Formation: The primary amino group readily undergoes acylation with carboxylic acids or their activated derivatives to form amides. rsc.orgnih.govnih.govfishersci.co.uk This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) can facilitate the efficient formation of amide bonds, even with sterically hindered or electronically deficient coupling partners. nih.gov

Nucleophilic Substitution: The amino group can also act as a nucleophile in substitution reactions, allowing for the introduction of various substituents on the nitrogen atom. nih.govresearchgate.net This provides a route to a diverse range of N-functionalized derivatives with potentially altered biological activities or physical properties. The reactivity of the amino group as a nucleophile is a key feature in its application in building more complex molecular architectures.

Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone. The oxidation of amino alcohols to the corresponding amino ketones or amino acids is a valuable transformation in organic synthesis. nih.govnih.gov For instance, the oxidation of the alcohol functionality in this compound would yield 2-amino-1-(2,6-difluorophenyl)ethanone, another important chiral intermediate. Further oxidation could potentially lead to the formation of the corresponding α-amino acid, (R)-2-Amino-2-(2,6-difluorophenyl)acetic acid.

Interactive Data Table: Derivatization Reactions of this compound

| Reaction Type | Functional Group Involved | Reagents/Conditions | Product Type |

| Amide Formation | Primary Amine | Carboxylic Acid, Coupling Reagents (e.g., EDC, HOBt, DMAP) | N-Acyl Derivative |

| Nucleophilic Substitution | Primary Amine | Alkyl Halides, Electrophiles | N-Substituted Derivative |

| Oxidation | Secondary Alcohol | Oxidizing Agents (e.g., MnO2, Swern, Dess-Martin) | α-Amino Ketone |

Strategic Importance in Achieving Stereochemical Control in Downstream Synthetic Pathways

The inherent chirality of this compound makes it a powerful tool for controlling the stereochemistry of subsequent reactions in a synthetic sequence. This concept, known as asymmetric induction or diastereoselective synthesis, is a cornerstone of modern organic chemistry. nih.govwikipedia.orgdalalinstitute.com

By incorporating the chiral amino alcohol as a chiral auxiliary, it can direct the stereochemical outcome of reactions at prochiral centers elsewhere in the molecule. wikipedia.orgscielo.org.mxresearchgate.net The chiral environment created by the auxiliary favors the formation of one diastereomer over the other. After the desired stereochemistry is established, the auxiliary can often be cleaved and recovered for reuse.

The stereogenic center of this compound can influence the facial selectivity of reactions on adjacent functional groups. For example, in an aldol (B89426) reaction involving a derivative of this amino alcohol, the existing stereocenter can direct the approach of the incoming electrophile, leading to the preferential formation of one diastereomeric product. nih.gov This diastereoselective control is crucial for the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals. The development of catalysts and ligands derived from chiral amino alcohols is also an active area of research, where the stereochemical information from the amino alcohol is transferred to the catalytic process. mdpi.com

Mechanistic Studies of Chemical Reactivity and Intermolecular Interactions Involving 2 Amino 1 2,6 Difluorophenyl Ethanol

Reactivity Profiles at the Amino and Hydroxyl Functionalities

The amino and hydroxyl groups of 2-Amino-1-(2,6-difluorophenyl)ethanol are the primary sites of chemical reactivity. Their reactivity is modulated by the strong electron-withdrawing inductive effect of the 2,6-difluorinated ring.

The amino group possesses a lone pair of electrons, rendering it nucleophilic and basic. youtube.com It readily participates in reactions typical of primary amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

However, the strong inductive electron withdrawal by the 2,6-difluorophenyl group decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to non-fluorinated analogues like 2-amino-1-phenylethanol. nih.gov

The hydroxyl group is a versatile functional group that can act as a weak acid, a nucleophile, or be a site for oxidation.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion into ethers, for example, through the Williamson ether synthesis.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(2,6-difluorophenyl)ethanone. nih.govmanchesterorganics.com This transformation can be achieved using various oxidizing agents, and chemoselective oxidation is possible by choosing appropriate catalytic systems that favor alcohol oxidation over amine oxidation. nih.gov

The acidity of the hydroxyl proton is enhanced by the electron-withdrawing nature of the adjacent fluorinated ring. In reactions involving both the amino and hydroxyl groups, chemoselectivity can be a significant challenge. Often, protection/deprotection strategies are employed to selectively react one group while the other is masked. nih.gov For instance, the more nucleophilic amine can be protected (e.g., as a carbamate) to allow for selective reaction at the hydroxyl group.

| Functional Group | Type of Reaction | Expected Product | Influence of 2,6-Difluoro-Substituents |

|---|---|---|---|

| Amino (-NH₂) | Acylation (e.g., with Acetyl Chloride) | N-(1-(2,6-difluorophenyl)-2-hydroxyethyl)acetamide | Reduced nucleophilicity, may require harsher conditions |

| Alkylation (e.g., with Methyl Iodide) | N-methyl and N,N-dimethyl derivatives | Reduced reactivity compared to non-fluorinated analogues | |

| Condensation (e.g., with Acetone) | Schiff Base (Imine) | Equilibrium may be affected by reduced basicity | |

| Hydroxyl (-OH) | Oxidation (e.g., with PCC) | 2-amino-1-(2,6-difluorophenyl)ethanone | Facilitated by the electron-withdrawing ring |

| Esterification (e.g., with Acetic Anhydride) | 2-amino-1-(2,6-difluorophenyl)ethyl acetate | Increased acidity of OH proton may influence rate |

Influence of Fluorine Substitution Pattern on Chemical Reaction Pathways and Selectivity

The 2,6-difluoro substitution pattern is a critical control element for chemical reaction pathways and selectivity, primarily through steric hindrance and potent electronic effects. numberanalytics.comacs.org

Stereoselectivity: In reactions that generate a new stereocenter, the existing chiral center at the benzylic carbon (C1) can direct the stereochemical outcome. Furthermore, the bulky fluorine atoms can sterically hinder certain trajectories of reagent approach, influencing diastereoselectivity. beilstein-journals.org For reactions involving the chiral side chain, such as the stereoselective reduction of the corresponding ketone to form the alcohol, the fluorine atoms can influence the facial selectivity of the hydride attack. nih.gov The formation of specific diastereomers of vicinal amino alcohols often relies on carefully chosen reagents and reaction conditions that can overcome or leverage these steric and electronic influences. mdpi.com

The presence of fluorine can also enable unique reaction pathways. For example, nucleophilic aromatic substitution (SNAr) on the difluorophenyl ring, which is typically difficult, could become feasible under certain conditions if a strong electron-withdrawing group were present at the para position.

| Reaction Type | Selectivity Principle | Predicted Outcome for this compound | Controlling Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Regioselectivity | Substitution favored at the C4 (para) position. | Strong inductive deactivation by two F atoms; π-donating resonance effect directs to para position. csbsju.edu |

| Nucleophilic Ring Opening of a Derivative (e.g., epoxide) | Regioselectivity | Attack at the benzylic carbon is electronically favored but may be sterically hindered. | Balance between electronic stabilization of a positive charge at the benzylic position and steric hindrance from ortho-fluorines. mdpi.com |

| Addition to a Carbonyl Derivative | Stereoselectivity | Diastereoselective addition controlled by the existing stereocenter and steric bulk. | Felkin-Anh or chelation-controlled models, influenced by the ortho-fluorine atoms. |

Detailed Studies on Intramolecular Hydrogen Bonding and Conformational Preferences of Fluorinated Amino Alcohols

The flexible C-C bond between the amino and hydroxyl-bearing carbons allows for rotational isomers (conformers). The relative stability of these conformers is largely governed by intramolecular hydrogen bonding and stereoelectronic effects. In fluorinated amino alcohols, a key conformational preference arises from the gauche effect , where a conformation with substituents at a 60° dihedral angle is favored over the anti-conformation (180°). wikipedia.org

In this compound, two primary intramolecular hydrogen bonds are possible:

O-H···N: The hydroxyl group acts as a hydrogen bond donor, and the amino group as an acceptor.

N-H···O: The amino group acts as a hydrogen bond donor, and the hydroxyl oxygen as an acceptor.

Computational and spectroscopic studies on analogous fluorinated alcohols and amines confirm that these intramolecular interactions significantly stabilize specific conformations. researchgate.netnih.gov The most stable conformer is likely one where the amino and hydroxyl groups are in a gauche orientation, allowing for the formation of a five-membered ring-like structure stabilized by an intramolecular hydrogen bond.

Furthermore, a weaker O-H···F or N-H···F hydrogen bond involving one of the ortho-fluorine atoms can also contribute to conformational stability. nih.govescholarship.org Although organic fluorine is a weak hydrogen bond acceptor, the proximity enforced by the molecular structure can make this interaction significant. nih.govfapesp.br NMR studies on related systems have used through-space J-couplings (e.g., 1hJNH,F) to quantify the strength of such interactions. nih.govescholarship.org

The gauche effect in this system is also explained by hyperconjugation, where electron density is donated from a σC-H bonding orbital into an adjacent σ*C-X antibonding orbital (where X is an electronegative atom like O or N). This overlap is maximized in the gauche conformation. wikipedia.org

| Conformer | Relevant Dihedral Angle | Key Stabilizing Interactions | Relative Energy (Predicted) |

|---|---|---|---|

| Gauche | N-C-C-O ≈ 60° | Intramolecular H-bonding (O-H···N or N-H···O), Gauche effect (hyperconjugation). wikipedia.orgresearchgate.net | Most Stable |

| Anti | N-C-C-O ≈ 180° | Reduced steric hindrance. | Less Stable |

| Eclipsed | N-C-C-O ≈ 0° or 120° | Steric and torsional strain. | Least Stable (Transition State) |

Investigation of General Intermolecular Forces and Self-Assembly Phenomena

Molecules of this compound can interact with each other through a variety of non-covalent forces, leading to self-assembly into ordered supramolecular structures. nih.govmdpi.com The primary forces at play are:

Hydrogen Bonding: The amino and hydroxyl groups are potent hydrogen bond donors and acceptors. This leads to the formation of extensive intermolecular networks, which is a dominant force in the solid state and in non-polar solvents. nih.gov

π–π Stacking: The electron-deficient nature of the difluorophenyl ring allows for strong π–π stacking interactions with other aromatic rings. These interactions are a key driving force for the self-assembly of many aromatic compounds. nih.gov

Hydrophobic and Fluorophilic Interactions: The phenyl ring provides a hydrophobic surface, while the fluorinated region can engage in fluorophilic interactions, particularly in aqueous or multiphasic systems. This amphiphilic character can drive the formation of aggregates like micelles or bilayers. scispace.comrsc.org

The combination of strong, directional hydrogen bonds and dispersive π–π stacking can lead to the formation of well-defined nanostructures, such as sheets, ribbons, or fibers, a phenomenon observed in the self-assembly of other amino acid and peptide derivatives. nih.govscispace.com

Stereoelectronic Effects in Fluoro-Substituted Organic Systems

Stereoelectronic effects describe how the spatial arrangement of orbitals influences molecular structure, stability, and reactivity. In this compound, two major effects are prominent:

The Gauche Effect: As discussed previously, this effect stabilizes the gauche conformer. It is a classic stereoelectronic phenomenon attributed to a stabilizing hyperconjugative interaction between a C-H σ-bonding orbital and a C-F σ*-antibonding orbital, which is maximized at a dihedral angle of approximately 60°. wikipedia.org Some theories also propose that electrostatic interactions, rather than hyperconjugation alone, are the primary cause. acs.org

Fluorine's Influence on the Aromatic System: The fluorine atoms exert a powerful dual influence on the phenyl ring.

Inductive Effect (-I): Being the most electronegative element, fluorine strongly withdraws electron density from the ring through the σ-bond framework. This effect deactivates the ring towards electrophilic attack and increases the acidity of protons on adjacent carbons and functional groups. csbsju.eduresearchgate.net

Resonance Effect (+R): The lone pairs on fluorine can be donated into the aromatic π-system. This effect is weaker than the inductive effect but is responsible for directing incoming electrophiles to the ortho and para positions. csbsju.edu The concept of "fluoromaticity" suggests that the interaction of fluorine's p-orbitals with the ring's π-system can, in some cases, enhance aromatic stability and resistance to certain reactions. nih.gov

These stereoelectronic effects are not merely theoretical curiosities; they have tangible consequences on the molecule's preferred shape, how it interacts with other molecules, and its chemical reactivity.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(2,6-difluorophenyl)ethanol, and how can reaction yields be optimized?

A viable synthetic pathway involves catalytic hydrogenation of a precursor such as 2-(2,6-difluorophenyl)-1,3-dioxane-4,6-dione (a cycloketone derivative) using 5% palladium on carbon (Pd/C) under hydrogen pressure (e.g., 50 psi) in ethanol . Yield optimization requires careful control of reaction time (typically 24 hours) and catalyst loading (10–15% w/w relative to substrate). Post-reduction purification via recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical to isolate the amino alcohol product. Intermediate characterization by - and -NMR ensures reaction progress monitoring.

Q. What spectroscopic techniques are most effective for characterizing this compound, especially regarding fluorine environments?

Key techniques include:

- -NMR : Resolves fluorine coupling patterns (e.g., para-fluorine splitting in the 2,6-difluorophenyl group) and confirms substitution positions.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly for resolving hydrogen bonding between the amino and hydroxyl groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHFNO) with <2 ppm mass accuracy.

- FT-IR : Identifies O–H (3200–3500 cm) and N–H (3300–3400 cm) stretching vibrations.

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Store under inert gas (argon or nitrogen) at 0–6°C in amber glass vials to minimize photodegradation and oxidation. The amino and hydroxyl groups make the compound hygroscopic; use anhydrous solvents (e.g., ethanol) for dissolution. Safety protocols include wearing nitrile gloves, protective eyewear, and working in a fume hood due to potential amine volatility .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing the compound’s structure?

Contradictions may arise from disordered fluorine atoms or hydrogen bonding ambiguities. Strategies include:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- Hydrogen bond analysis : Employ difference Fourier maps to locate hydrogen atoms and validate interactions (e.g., O–H···N distances).

- Comparative DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify outliers.

Q. What strategies are effective for troubleshooting low yields in the catalytic hydrogenation step of its synthesis?

Low yields often stem from catalyst poisoning or incomplete reduction. Mitigation steps:

- Catalyst activation : Pre-reduce Pd/C under H flow at 100°C for 1 hour to remove surface oxides .

- Solvent optimization : Replace ethanol with THF or methanol to enhance substrate solubility.

- Additive screening : Introduce acidic (e.g., HCl) or basic (e.g., triethylamine) additives to modulate reaction kinetics.

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in nucleophilic reactions?

The 2,6-difluorophenyl group’s strong electron-withdrawing nature deactivates the aromatic ring, reducing susceptibility to electrophilic substitution. However, it enhances the hydroxyl group’s acidity (pKa ~10–12), facilitating deprotonation in SN2 reactions. For example, Mitsunobu reactions with triphenylphosphine/DIAD can convert the hydroxyl to ethers or esters under mild conditions. Comparative studies with non-fluorinated analogs show accelerated reaction rates due to increased leaving-group stability .

Methodological Notes

- Data contradiction analysis : Cross-validate spectroscopic and crystallographic results with computational models (e.g., Gaussian or ORCA) to resolve ambiguities.

- Stereochemical considerations : Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiopurity if asymmetric synthesis is attempted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.